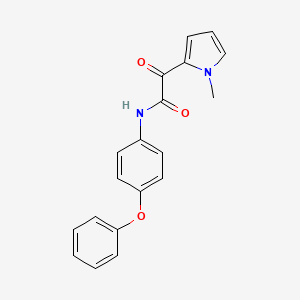

2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide

Description

2-(1-Methyl-1H-pyrrol-2-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide is an acetamide derivative featuring a 1-methylpyrrole moiety linked to a 2-oxoacetamide backbone and an N-(4-phenoxyphenyl) group. This structure combines aromatic (phenoxyphenyl), heterocyclic (pyrrole), and amide functionalities, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-(1-methylpyrrol-2-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-21-13-5-8-17(21)18(22)19(23)20-14-9-11-16(12-10-14)24-15-6-3-2-4-7-15/h2-13H,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRGYAMRJMYSOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

Formation of the Acetamide Group: The acetamide group can be introduced by reacting the pyrrole derivative with acetic anhydride.

Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenoxyphenyl compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Phenoxyphenyl groups (common in Compounds 24, 25, and the target) contribute to π-π stacking interactions, which may influence binding to aromatic protein pockets.

- Lipophilicity and Bioavailability: The target’s methylpyrrole and phenoxyphenyl groups likely confer moderate lipophilicity (logP ~3–4), comparable to Compound 24 but lower than AG023PSY (pyrrolidinylphenyl increases logP) . Pyridine-containing analogs (e.g., ) exhibit higher polarity due to nitrogen lone pairs, improving aqueous solubility but reducing membrane permeability .

Biological Activity

2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of antifungal properties. The compound is characterized by its unique molecular structure, which includes a pyrrole ring, an acetamide functional group, and a phenoxyphenyl moiety. This article explores the biological activity of this compound, focusing on its antifungal potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 314.35 g/mol. The structure can be represented as follows:

Antifungal Activity

Preliminary studies suggest that this compound exhibits significant antifungal activity against various fungal strains. The mechanism of action is hypothesized to involve the inhibition of fungal cell growth through interference with key metabolic pathways.

Comparative Analysis with Other Antifungals

To contextualize its antifungal properties, it is useful to compare it with established antifungal agents:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Ketoconazole | Imidazole ring | Broad-spectrum antifungal | Effective against dermatophytes and yeast |

| Itraconazole | Triazole derivative | Antifungal | Effective against systemic fungal infections |

| Fluconazole | Triazole derivative | Antifungal | High bioavailability and CNS penetration |

| This compound | Pyrrole-acetamide structure | Antifungal | Potential novel mechanism of action |

The precise mechanism by which this compound exerts its antifungal effects remains to be fully elucidated. However, compounds with similar pyrrole structures often interact with enzymes or receptors involved in fungal metabolism. Interaction studies are crucial for understanding how this compound binds to biological targets and inhibits fungal growth.

Research Findings and Case Studies

Research on related pyrrole derivatives has demonstrated varying degrees of antibacterial and antifungal activity. For instance:

- Pyrrole Benzamide Derivatives : A study reported that pyrrole benzamide derivatives exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

- Mechanistic Insights : Investigations into the structural activity relationship (SAR) of pyrrole compounds suggest that modifications to the pyrrole ring can significantly enhance biological activity .

- Antifungal Efficacy : Preliminary assays indicate that this compound may inhibit the growth of various fungal strains, although specific IC50 values are yet to be reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.